molecular formula C16H13N B175798 1-Amino-3-phenylnaphthalene CAS No. 115761-64-3

1-Amino-3-phenylnaphthalene

Cat. No.: B175798
CAS No.: 115761-64-3
M. Wt: 219.28 g/mol
InChI Key: UWJJPAPIXROBPH-UHFFFAOYSA-N
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Description

1-Amino-3-phenylnaphthalene is an organic compound with the molecular formula C16H13N It is a derivative of naphthalene, where an amino group is attached to the first carbon and a phenyl group is attached to the third carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzaldehyde under acidic conditions to form an imine intermediate, which is then reduced to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the direct amination of 3-phenylnaphthalene using ammonia or an amine source in the presence of a suitable catalyst. This method may require high temperatures and pressures to achieve the desired conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride or hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, alkyl halides.

Major Products

    Oxidation: Nitro- or nitroso-derivatives.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Amino-3-phenylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Amino-3-phenylnaphthalene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

1-Amino-3-phenylnaphthalene can be compared with other similar compounds, such as:

    1-Amino-2-phenylnaphthalene: Similar structure but with the phenyl group attached to the second carbon. This compound may exhibit different reactivity and biological activity due to the positional difference.

    1-Amino-4-phenylnaphthalene: Phenyl group attached to the fourth carbon. This positional isomer may have distinct properties and applications.

    1-Amino-3-methylnaphthalene: Methyl group instead of a phenyl group. This compound may have different steric and electronic effects, influencing its reactivity and applications.

Properties

IUPAC Name

3-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJJPAPIXROBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432536
Record name 1-Amino-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115761-64-3
Record name 3-Phenyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115761-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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